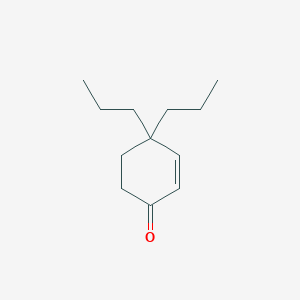

4,4-Dipropylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexenone derivatives typically involves strategies that allow for the introduction of substituents at specific positions on the cyclohexene ring. Although specific literature on 4,4-Dipropylcyclohex-2-en-1-one synthesis is not directly found, analogous methods can be inferred from similar compounds. For instance, cyclopropene derivatives have been synthesized through treatment with methyllithium followed by protonation, leading to dimerization and trimerization reactions indicative of the synthetic versatility of cyclohexene compounds (Lee & Chang, 2004).

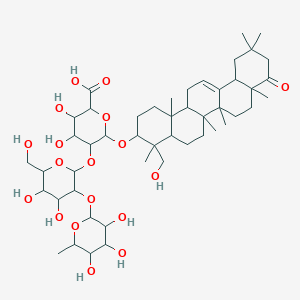

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives, including 4,4-Dipropylcyclohex-2-en-1-one, is crucial for understanding their chemical reactivity and properties. Studies on similar compounds reveal detailed insights into their molecular and crystal structures through X-ray crystallography, indicating the importance of intermolecular interactions in determining their structural characteristics (Taffenko, Bogdan, & Aslanov, 1994).

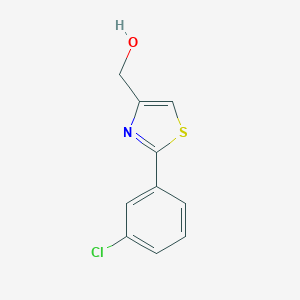

Chemical Reactions and Properties

Cyclohexenone derivatives undergo a variety of chemical reactions, including photocycloaddition, 1,3-dipolar cycloaddition, and thermal rearrangement, reflecting their reactive nature and the influence of their molecular structure on their chemical behavior. For instance, photocycloaddition reactions of 2-acylcyclohex-2-enones demonstrate the selective formation of cycloaddition products, highlighting the reactivity of the cyclohexenone moiety (Ferrer & Margaretha, 2001).

Physical Properties Analysis

The physical properties of 4,4-Dipropylcyclohex-2-en-1-one and related compounds are influenced by their molecular structure. These properties include melting and boiling points, solubility in various solvents, and crystallinity, which are essential for their application in different areas of chemistry and materials science. Although specific data on 4,4-Dipropylcyclohex-2-en-1-one are not available, analogous compounds exhibit unique thermotropic liquid crystalline properties, indicating potential for applications in advanced materials (Aly, El-Khawaga, Hussein, & Sayed, 2013).

Chemical Properties Analysis

The chemical properties of 4,4-Dipropylcyclohex-2-en-1-one, including reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are central to its applications in synthesis and material science. Similar cyclohexenone derivatives demonstrate a wide range of chemical behaviors, from cycloaddition reactions to rearrangements, reflecting the rich chemistry of these compounds (Brandi, Carli, Guarna, & Sarlo, 1988).

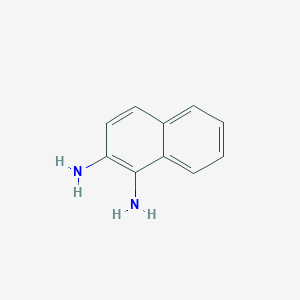

Aplicaciones Científicas De Investigación

Novel Trimerization and Dimerization Reactions

Novel Ene Trimerization of 1-Phenylcyclopropene : This research outlines the synthesis of 1-phenylcyclopropene and its subsequent ene dimerization and trimerization, showcasing the compound's potential in creating complex organic structures through novel reaction pathways (Lee & Chang, 2004).

Photochemistry and Photorearrangement

Highly Efficient Aryl Migration Enone Photorearrangement : The study investigates the photolysis of trans-1,4,4,4-tetraphenylbut-2-en-1-one, highlighting the aryl migration and rearrangement processes. This research may provide insights into photoreaction mechanisms relevant to compounds like 4,4-Dipropylcyclohex-2-en-1-one (Scheffer & Vishnumurthy, 2003).

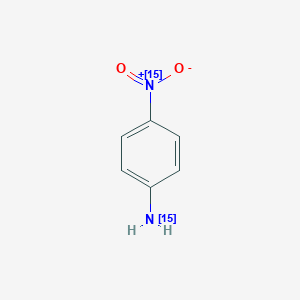

Corrosion Inhibition

2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as Corrosion Inhibitors : This research demonstrates the effectiveness of certain cyclohexene derivatives as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for similar compounds (Verma, Quraishi, & Singh, 2015).

Heck Reaction Catalysis

Catalyzed Heck Reaction : The study on tetraphosphine/palladium catalysts efficiently catalyzing the Heck reaction of aryl halides with alkenes, including cyclic alkenes, could provide a foundation for understanding how 4,4-Dipropylcyclohex-2-en-1-one might participate or be synthesized in similar reactions (Berthiol, Doucet, & Santelli, 2003).

Safety And Hazards

The safety data sheet for a related compound, “2-Cyclohexen-1-one”, indicates that it is flammable and toxic if swallowed. It causes serious eye irritation and is fatal in contact with skin or if inhaled9.

Direcciones Futuras

A new and efficient chemoenzymatic synthesis of both enantiomers of the pharmacologically interesting “4-Hydroxycyclohex-2-en-1-one” in three steps starting from “3-methoxycyclohex-2-en-1-one” has been described4. This could potentially open up new avenues for the synthesis of “4,4-Dipropylcyclohex-2-en-1-one” and related compounds.

Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

Propiedades

IUPAC Name |

4,4-dipropylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMYZCCZPTLFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)C=C1)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403422 |

Source

|

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dipropylcyclohex-2-en-1-one | |

CAS RN |

60729-41-1 |

Source

|

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)